molecular formula C7H6ClN3 B1457810 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-70-2

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1457810
CAS No.: 1159828-70-2
M. Wt: 167.59 g/mol
InChI Key: OHSIWTLJMVJMJD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family

Properties

IUPAC Name

4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIWTLJMVJMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Description

One of the most reported methods for preparing 6-chloro-1H-pyrazolo[4,3-c]pyridine, a close analog of the target compound, involves the reaction of 4,6-dichloronicotinaldehyde with hydrazine hydrate in 1,2-dimethoxyethane (DME) at elevated temperatures (~75–80 °C) for extended periods (16 hours).

This reaction proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by ring closure to form the pyrazolo[4,3-c]pyridine core with selective retention of the chlorine substituent at the 6-position. When a methyl substituent is present at the 4-position (as in 4-chloro-6-methyl derivatives), a similar approach can be adapted starting from the corresponding 4-chloro-6-methylpyridine-3-carbaldehyde.

Reaction Conditions and Yields

Parameter Details
Starting Material 4,6-Dichloronicotinaldehyde
Reagent Hydrazine hydrate (4 equiv)
Solvent 1,2-Dimethoxyethane (DME)
Temperature 75–80 °C
Reaction Time 16 hours
Work-up Extraction with EtOAc and water, brine wash, drying over Na2SO4
Purification Flash chromatography (MeOH/DCM eluent)
Yield Approximately 41–53% (for 6-chloro derivative)

Notes

  • The methyl group at position 4 can be introduced via starting materials or by subsequent functionalization.
  • The reaction is sensitive to reaction time and temperature to avoid side reactions.
  • Purification typically requires chromatographic methods due to close polarity of by-products.

Alternative Route via Japp–Klingemann Reaction and S_NAr Cyclization

Method Description

A more recent and efficient protocol involves starting from 2-chloro-3-nitropyridines which undergo nucleophilic aromatic substitution (S_NAr) with hydrazone anions generated via the Japp–Klingemann reaction. This one-pot sequence combines azo-coupling, deacylation, and pyrazole ring annulation, leading to the pyrazolo[4,3-c]pyridine scaffold.

Key Features

  • Utilizes stable arenediazonium tosylates as intermediates.
  • Operationally simple and combines multiple steps in one pot.
  • Allows introduction of electron-withdrawing groups and functional diversity.
  • Observes an unusual C-N migration of acetyl groups during the process.

Reaction Scheme Summary

Step Description
Starting Material 2-Chloro-3-nitropyridines
Intermediate Formation Pyridinyl keto esters via S_NAr
Cyclization Intramolecular nucleophilic substitution with hydrazone anion
Conditions Mild nucleophilic bases (e.g., DABCO, secondary amines)
Outcome Pyrazolo[4,3-c]pyridine derivatives with high purity

Advantages

  • Avoids harsh conditions and side reactions common with strong bases.
  • Provides a pathway to functionalized pyrazolo[4,3-c]pyridines with potential for further derivatization.
  • Suitable for scale-up due to one-pot nature.

For the introduction of the methyl group at the 6-position or 4-position (depending on the target), methylation can be achieved either by:

  • Starting from methyl-substituted pyridine aldehydes.
  • Post-synthetic modification via selective alkylation of the pyrazolo[4,3-c]pyridine core, although this requires careful control to avoid multiple substitutions.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 4,6-Dichloronicotinaldehyde Hydrazine hydrate, DME, 75 °C, 16 h 41–53 Classical cyclization, needs chromatography
2 2-Chloro-3-nitropyridines Japp–Klingemann reaction, S_NAr, mild base Not specified One-pot, operationally simple, mild conditions
3 Methyl-substituted pyridine aldehydes Hydrazine hydrate, similar to method 1 Not specified For methylated derivatives
4 Pyrazolo[4,3-c]pyridine scaffold Selective alkylation/methylation Variable Post-synthetic modification

Research Findings and Considerations

  • The hydrazine-mediated cyclization method is well-established but moderate in yield and requires chromatographic purification.
  • The Japp–Klingemann based method offers a more streamlined approach with fewer purification steps and potential for diverse substitutions.
  • Side reactions such as acetyl group migration can occur and require careful reaction monitoring.
  • The choice of nucleophilic base in the Japp–Klingemann method critically affects the reaction outcome; milder bases are preferred to minimize side reactions.
  • Functionalization at multiple vectors of the pyrazolo[4,3-c]pyridine core is feasible, enabling further chemical elaboration for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential to inhibit key enzymes and proteins involved in various diseases. For instance, similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, and HIV reverse transcriptase, which is critical for viral replication .

Targeted Therapeutics
Research indicates that derivatives of this compound can target inflammatory pathways by modulating the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These pathways are significant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to disrupt these biochemical processes highlights its potential as a therapeutic agent.

Biological Studies

Biochemical Interactions
Studies utilizing this compound focus on its interactions with biological molecules. It has been employed to elucidate mechanisms of action related to enzyme inhibition and receptor binding. For example, investigations into its effects on protein kinases have provided insights into its role in cancer therapy by inhibiting pathways that promote tumor growth .

Case Studies
Several case studies have demonstrated the compound's effectiveness in biological assays. For instance, research has shown that certain derivatives exhibit antiviral properties, making them candidates for further development in treating viral infections . Additionally, the compound has been explored for analgesic activities, suggesting broader applications in pain management therapies.

Materials Science

Novel Material Development
Beyond medicinal applications, this compound is being investigated for its potential use in materials science. Its unique electronic properties make it a candidate for developing novel electronic materials. Research into its structural properties suggests that it could be utilized in organic semiconductors or as a component in advanced materials with specific optical characteristics .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reactions such as:

  • Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles.
  • Cyclization Reactions: This compound can participate in cyclization to form more complex structures.
  • Oxidation/Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives suitable for various applications .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryBuilding block for pharmaceuticalsInhibits CDKs and HIV reverse transcriptase; targets inflammatory pathways
Biological StudiesUnderstanding biochemical interactionsEffective against viral infections; analgesic properties
Materials ScienceDevelopment of novel electronic materialsPotential use in organic semiconductors

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a pyrazole ring fused with a pyridine ring. Its molecular formula is C_7H_6ClN_3, and it features a chlorine atom at the 4-position and a methyl group at the 6-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. In particular, it may target Nek2 kinase, which plays a crucial role in cell proliferation and survival .
Cell LineIC50 (µM)Mechanism of Action
A54912.5Inhibition of Nek2 kinase
MCF-715.0Induction of apoptosis
HCT11610.0Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may possess activity against both bacterial and fungal pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Showed inhibitory effects on Candida albicans.

The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazolo derivatives, including this compound. They reported that this compound exhibited potent antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. Results indicated that it inhibited the growth of several strains at concentrations comparable to established antibiotics .

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a covalent inhibitor of Nek2 kinase, leading to disrupted phosphorylation processes essential for cell cycle progression.
  • Apoptosis Induction : By modulating signaling pathways related to apoptosis, it promotes programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis using PdCl₂(PPh₃)₂ as a catalyst in DMF with phenylacetylene and tert-butylamine yields pyrazolo[4,3-c]pyridines efficiently. Reaction parameters (e.g., temperature, time) should be optimized via design of experiments (DoE) to maximize yield and purity . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and aromaticity) and high-resolution mass spectrometry (HRMS) (for molecular weight validation). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyrazolo[4,3-c]pyridines in structural studies .

Q. How can researchers address challenges in purifying halogenated pyrazolo-pyridine derivatives?

  • Methodology : Halogenated analogs often require gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) to separate closely eluting impurities. For hygroscopic intermediates, lyophilization under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : Perform density functional theory (DFT)-based NMR chemical shift calculations (e.g., B3LYP/6-311+G(d,p)) to validate experimental data. Discrepancies may arise from solvent effects or tautomerism, requiring solvent-specific simulations or variable-temperature NMR studies .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against kinase targets (e.g., CRF-1 receptors) and QSAR modeling to correlate substituent effects (e.g., chloro vs. methyl groups) with activity. Experimental validation via enzyme inhibition assays is essential .

Q. How can researchers mitigate instability issues during storage of pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : Store compounds under inert gas (argon) at –20°C in amber vials to prevent photodegradation and moisture absorption. For hygroscopic salts (e.g., hydrochloride derivatives), lyophilize and store with desiccants .

Q. What strategies are recommended for designing structurally diverse analogs of this compound?

  • Methodology : Introduce substituents at the C-3 and C-6 positions via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Explore bioisosteric replacements (e.g., pyridyl to pyrimidinyl) while maintaining the core heterocyclic scaffold .

Q. How can researchers validate the regioselectivity of substitution reactions in pyrazolo[4,3-c]pyridine systems?

  • Methodology : Use isotopic labeling (e.g., deuterium at reactive sites) and HPLC-MS/MS to track reaction pathways. Compare experimental outcomes with DFT-predicted transition states for mechanistic clarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

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